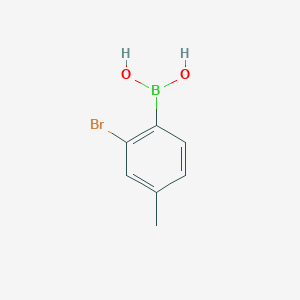

2-Bromo-4-methylphenylboronic acid

描述

2-Bromo-4-methylphenylboronic acid is an organoboron compound with the molecular formula C7H8BBrO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the second position and a methyl group at the fourth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

准备方法

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 2-Bromo-4-methylphenylboronic acid involves the borylation of 2-bromo-4-methylphenyl halides. This can be achieved through the reaction of 2-bromo-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . Another method involves the iridium-catalyzed borylation of arenes, followed by oxidative cleavage of the resulting boronate esters .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of robust and scalable reaction conditions, such as the use of continuous flow reactors for the borylation step, ensuring high yield and purity of the final product .

化学反应分析

Types of Reactions

2-Bromo-4-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with various aryl or vinyl halides in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Pharmaceutical Synthesis

2-Bromo-4-methylphenylboronic acid plays a critical role in the synthesis of various pharmaceutical compounds. Its ability to form carbon-carbon bonds through cross-coupling reactions makes it invaluable in drug development. For instance, it is used to synthesize anti-cancer agents and other biologically active molecules.

| Compound | Application | Method |

|---|---|---|

| Anti-cancer drugs | Targeted therapies | Suzuki-Miyaura coupling |

| Antibiotics | Broad-spectrum activity | Cross-coupling reactions |

Agrochemical Development

The compound is also utilized in the agrochemical sector for developing herbicides and pesticides. Its reactivity allows for the modification of existing agrochemicals to enhance their efficacy and reduce environmental impact.

| Agrochemical | Target Pest/Plant | Modification Method |

|---|---|---|

| Herbicides | Weeds | Boronic acid coupling |

| Pesticides | Insect pests | Structure-activity relationship studies |

Material Science

In material science, this compound is used to create advanced materials, including polymers and nanomaterials. Its reactivity facilitates the formation of complex structures that can be tailored for specific applications.

| Material Type | Application | Synthesis Method |

|---|---|---|

| Polymers | Coatings, adhesives | Cross-linking reactions |

| Nanomaterials | Drug delivery systems | Polymerization techniques |

Case Study 1: Synthesis of a Novel Anticancer Agent

A study demonstrated the use of this compound in synthesizing a novel anticancer agent through a Suzuki-Miyaura reaction. The resulting compound exhibited significant activity against various cancer cell lines, highlighting the compound's potential in drug development.

Case Study 2: Development of Eco-friendly Herbicides

Research focused on modifying existing herbicides using this compound to enhance their effectiveness while minimizing environmental impact. The modified herbicides showed improved selectivity and reduced toxicity to non-target organisms.

作用机制

The mechanism of action of 2-Bromo-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

相似化合物的比较

2-Bromo-4-methylphenylboronic acid can be compared with other similar boronic acids, such as:

Phenylboronic acid: Lacks the bromine and methyl substituents, making it less reactive in certain cross-coupling reactions.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of a bromine atom, leading to different electronic properties and reactivity.

3-Formylphenylboronic acid: Contains a formyl group, which significantly alters its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it highly valuable in various synthetic applications .

生物活性

2-Bromo-4-methylphenylboronic acid (CAS No. 854636-01-4) is an organoboron compound that has garnered attention for its biological activities, particularly in the context of enzyme inhibition and its applications in organic synthesis. This article delves into the compound's biological mechanisms, effects on cellular processes, and its potential therapeutic applications.

- Molecular Formula: CHBBrO

- Structure: Contains a bromine atom and a boronic acid functional group attached to a methyl-substituted phenyl ring.

This compound primarily functions as a reagent in the Suzuki–Miyaura cross-coupling reaction, where it acts as a nucleophile. The compound's reactivity is attributed to its ability to form reversible covalent bonds with serine or threonine residues in enzymes, leading to inhibition of their activity.

Biochemical Pathways

The compound is known to interact with various biochemical pathways:

- Enzyme Inhibition: It inhibits serine proteases and kinases, crucial for signal transduction and metabolism. This inhibition can lead to altered cellular signaling and metabolic processes.

- Cellular Effects: In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways and inducing apoptosis. It modulates gene expression by affecting transcription factors and regulatory proteins.

Biological Activity

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits serine proteases and kinases, affecting metabolic pathways and signal transduction. |

| Anticancer Properties | Induces apoptosis in cancer cells and inhibits cell proliferation. |

| Gene Expression Modulation | Alters the activity of transcription factors, influencing various cellular processes. |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its bioavailability may be influenced by factors such as stability in aqueous environments and reaction conditions during synthesis. Understanding these parameters is crucial for optimizing its use in therapeutic applications.

Applications in Research

This compound has several applications across different fields:

- Organic Synthesis: It serves as a key reagent in synthesizing complex organic molecules through cross-coupling reactions.

- Biological Research: Employed in the development of enzyme inhibitors and receptor modulators.

- Pharmaceutical Development: Utilized in synthesizing drug candidates with potential therapeutic effects.

属性

IUPAC Name |

(2-bromo-4-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIXPRHFXJQBJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。